molecular formula C17H15NO B11625226 N-[(1E,4E)-1,5-diphenylpenta-1,4-dien-3-ylidene]hydroxylamine

N-[(1E,4E)-1,5-diphenylpenta-1,4-dien-3-ylidene]hydroxylamine

Cat. No.: B11625226
M. Wt: 249.31 g/mol
InChI Key: QLGJJJOJYFTJJH-PHEQNACWSA-N
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Description

N-[(1E,4E)-1,5-diphenylpenta-1,4-dien-3-ylidene]hydroxylamine is a chemical compound known for its unique structure and properties It is characterized by the presence of a hydroxylamine group attached to a conjugated diene system with phenyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1E,4E)-1,5-diphenylpenta-1,4-dien-3-ylidene]hydroxylamine typically involves the condensation of benzaldehyde derivatives with hydroxylamine under controlled conditions. One common method includes the reaction of benzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an appropriate solvent, often ethanol or methanol, at a temperature range of 50-70°C .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-[(1E,4E)-1,5-diphenylpenta-1,4-dien-3-ylidene]hydroxylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields nitroso compounds, while reduction can produce amines .

Scientific Research Applications

N-[(1E,4E)-1,5-diphenylpenta-1,4-dien-3-ylidene]hydroxylamine has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It finds applications in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[(1E,4E)-1,5-diphenylpenta-1,4-dien-3-ylidene]hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can trigger various cellular pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound in research and industry .

Properties

Molecular Formula

C17H15NO

Molecular Weight

249.31 g/mol

IUPAC Name

N-[(1E,4E)-1,5-diphenylpenta-1,4-dien-3-ylidene]hydroxylamine

InChI

InChI=1S/C17H15NO/c19-18-17(13-11-15-7-3-1-4-8-15)14-12-16-9-5-2-6-10-16/h1-14,19H/b13-11+,14-12+

InChI Key

QLGJJJOJYFTJJH-PHEQNACWSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=NO)/C=C/C2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)C=CC(=NO)C=CC2=CC=CC=C2

Origin of Product

United States

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